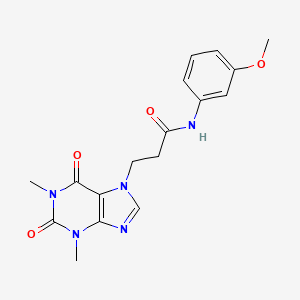![molecular formula C30H30ClNO6S B11157350 (3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11157350.png)
(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is a complex organic molecule with potential applications in various scientific fields. This compound features a chromenone core, which is often associated with biological activity, and a sulfonylamino pentanoate moiety, which can enhance its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves multi-step organic reactions. The chromenone core can be synthesized through a series of condensation reactions involving benzyl chloride, chloroacetyl chloride, and methyl salicylate under controlled conditions. The sulfonylamino pentanoate moiety is introduced via a coupling reaction with the appropriate sulfonyl chloride and amino acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate: can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The sulfonylamino pentanoate moiety can enhance these interactions by providing additional binding sites and increasing the compound’s overall stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity.
3-benzyl-2-hydroxy-N-phenylbenzamide: Shares the benzyl and phenyl groups but lacks the chromenone core.
Uniqueness
(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate: is unique due to its combination of a biologically active chromenone core and a reactive sulfonylamino pentanoate moiety, which together provide a versatile platform for various applications.
Properties
Molecular Formula |
C30H30ClNO6S |
|---|---|
Molecular Weight |
568.1 g/mol |
IUPAC Name |
(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C30H30ClNO6S/c1-5-19(3)28(32-39(35,36)22-13-11-18(2)12-14-22)30(34)38-27-17-26-23(16-25(27)31)20(4)24(29(33)37-26)15-21-9-7-6-8-10-21/h6-14,16-17,19,28,32H,5,15H2,1-4H3/t19-,28+/m1/s1 |
InChI Key |
NIPJHWKVKMUSSO-GDJIYFAZSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC1=C(C=C2C(=C(C(=O)OC2=C1)CC3=CC=CC=C3)C)Cl)NS(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCC(C)C(C(=O)OC1=C(C=C2C(=C(C(=O)OC2=C1)CC3=CC=CC=C3)C)Cl)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B11157269.png)
![N~1~,N~1~-diethyl-N~4~-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide](/img/structure/B11157272.png)

![(4,8-dimethyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11157284.png)
![N~1~,N~1~-dimethyl-N~4~-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-1,4-dicarboxamide](/img/structure/B11157302.png)
![ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B11157305.png)
![ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11157308.png)
![(6-ethyl-4-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B11157319.png)
![4-butyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11157324.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11157338.png)
![N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine](/img/structure/B11157346.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide](/img/structure/B11157351.png)
![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one](/img/structure/B11157354.png)
